molecular formula C10H7ClN2O2 B3319329 2-chloro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 109274-78-4

2-chloro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B3319329
CAS No.: 109274-78-4
M. Wt: 222.63 g/mol
InChI Key: JDACELIPLOLUAV-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 109274-78-4) is a heterocyclic compound with the molecular formula C₁₀H₇ClN₂O₂ and a molar mass of 222.63 g/mol . This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of fused pyrimidine derivatives that are of significant biological relevance . Its structure features a pyrido[1,2-a]pyrimidine core substituted with a chlorine atom at position 2, a methyl group at position 6, and a reactive formyl (carbaldehyde) group at position 3 . The chlorine atom at the C2 position enhances the electrophilicity of the carbonyl group, making the compound highly suitable for subsequent condensation reactions with amines or other nucleophiles . Key predicted physical properties include a density of 1.43±0.1 g/cm³, a boiling point of 332.4±52.0 °C, and a pKa of -0.44±0.10, which indicates strong acidity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-chloro-6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-3-2-4-8-12-9(11)7(5-14)10(15)13(6)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDACELIPLOLUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(C(=O)N12)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula for this compound is C9H7ClN2OC_9H_7ClN_2O. Its structure includes a pyrido-pyrimidine core, which is significant for its biological activity. The compound's unique functional groups contribute to its interaction with various biological targets.

Anticancer Activity

Research indicates that compounds with pyrido[1,2-a]pyrimidine structures exhibit promising anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that related compounds significantly inhibited the growth of cancer cells, including HeLa and A375 lines, suggesting a potential mechanism involving cyclin-dependent kinase (CDK) inhibition .

The mechanism of action for this compound appears to involve the modulation of key signaling pathways associated with cell cycle regulation and apoptosis. Specifically, it may act as an inhibitor of CDK enzymes, which are crucial for cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of pyrido[1,2-a]pyrimidine derivatives in preclinical models:

  • In vitro Studies : A study assessing the cytotoxic effects of related compounds on human tumor cell lines reported IC50 values indicating potent antiproliferative effects .
  • In vivo Models : Animal studies have shown that administering these compounds can lead to significant tumor regression in xenograft models, supporting their potential as therapeutic agents .

Data Table: Biological Activities and IC50 Values

CompoundBiological ActivityIC50 Value (µM)Reference
This compoundCDK Inhibition0.36
Related Pyrido CompoundsAntiproliferative in HeLa1.8
Pyrido[1,2-a]pyrimidinesTumor Growth InhibitionVaries

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to the 4-oxo-4H-pyrido[1,2-a]pyrimidine family, which is structurally analogous to other pyrimidine derivatives but distinguished by substituents that modulate reactivity and bioactivity. Key comparisons include:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Cl at C2, no methyl group C₉H₅ClN₂O₂ Intermediate for pyrrolo-pyrimidine synthesis
(2E)-2-(Biphenyl)imidazo[1,2-a]pyrimidine-3-yl-prop-2-en-1-one Biphenyl, nitro groups C₂₆H₁₈N₄O₃ Antitumor activity via enzyme modulation
2-[(3,5-Difluoro-3'-methoxybiphenyl-4-yl)amino]nicotinic acid Difluoro, methoxy, biphenyl C₁₉H₁₄F₂N₂O₃ Psoriasis treatment
  • The chlorine atom at C2 increases electrophilicity at the carbonyl group, facilitating condensation reactions with amines or esters (e.g., in the synthesis of pyrrolo-pyrimidine derivatives) . Compounds with biphenyl or nitro groups (e.g., imidazo[1,2-a]pyrimidine derivatives) exhibit stronger antitumor activity due to enhanced π-π stacking and enzyme inhibition .

Q & A

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., chlorination).
  • Chiral chromatography : Use cellulose-based columns to separate enantiomers if racemization occurs during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Reactant of Route 2
2-chloro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

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